molecular formula C17H21N3O5 B2508488 (2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid CAS No. 392247-37-9

(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid

Cat. No.: B2508488
CAS No.: 392247-37-9
M. Wt: 347.371
InChI Key: VNMMRUFTGKGXEM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a formamido group, and an acetohydrazido group, all connected to a but-2-enoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl derivative: This step involves the reaction of tert-butylbenzene with a suitable formylating agent to introduce the formamido group.

    Acetohydrazide formation: The formamido derivative is then reacted with hydrazine to form the acetohydrazido group.

    Coupling with but-2-enoic acid: Finally, the acetohydrazido derivative is coupled with but-2-enoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-{2-[(4-methylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid
  • (2E)-4-{2-[(4-ethylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid
  • (2E)-4-{2-[(4-isopropylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid

Uniqueness

The uniqueness of (2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid lies in its tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or in the development of materials with specific characteristics.

Properties

IUPAC Name

(E)-4-[2-[2-[(4-tert-butylbenzoyl)amino]acetyl]hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-17(2,3)12-6-4-11(5-7-12)16(25)18-10-14(22)20-19-13(21)8-9-15(23)24/h4-9H,10H2,1-3H3,(H,18,25)(H,19,21)(H,20,22)(H,23,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMMRUFTGKGXEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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